

Check Availability & Pricing

# Technical Support Center: Azelaprag and Liver Enzyme Elevations in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Azelaprag |           |
| Cat. No.:            | B605792   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the elevated liver enzymes observed in clinical trials of **Azelaprag**.

# **Frequently Asked Questions (FAQs)**

Q1: What is Azelaprag and what is its mechanism of action?

**Azelaprag** (formerly BGE-105) is an orally administered small molecule that functions as an agonist for the apelin receptor (APJ).[1][2] The apelin receptor is the target for the endogenous peptide apelin, which is an "exerkine" released during physical activity.[3] By activating the APJ receptor, **Azelaprag** is designed to mimic the metabolic benefits of exercise, including improved muscle metabolism and prevention of muscle atrophy.[1][2]

Q2: What is the apelin signaling pathway?

The apelin receptor (APJ) is a G-protein coupled receptor (GPCR).[4][5] Upon binding of an agonist like apelin or **Azelaprag**, the receptor activates several intracellular signaling cascades. These can include pathways mediated by Gai/o, which inhibits cAMP production, and other G proteins that activate pathways such as PI3K/Akt and ERK/MAPK.[4][6] These signaling events ultimately regulate various physiological processes, including cardiovascular function, energy metabolism, and angiogenesis.[6][7]



Q3: What were the specific clinical trial findings regarding **Azelaprag** and elevated liver enzymes?

In December 2024, BioAge Labs announced the discontinuation of the Phase II STRIDES clinical trial.[8][9][10] This trial was evaluating **Azelaprag** as a monotherapy and in combination with tirzepatide for the treatment of obesity in individuals aged 55 and older.[8][11] The trial was halted after it was observed that 11 out of 204 enrolled participants in the **Azelaprag** treatment groups developed liver transaminitis, which is an elevation of liver enzymes.[8][9][10] These elevations were not accompanied by clinically significant symptoms.[8][9] Importantly, no such liver enzyme elevations were noted in the participant group receiving tirzepatide alone.[8][10]

Q4: What were the doses of **Azelaprag** used in the STRIDES trial?

The STRIDES trial was testing two oral doses of **Azelaprag**: 300 mg once a day and 300 mg twice a day.[8][12]

## **Troubleshooting Guide**

Q1: We are working with an APJ agonist and have observed elevated liver enzymes in our preclinical studies. What are the potential next steps?

If you observe elevated liver enzymes in preclinical studies with an APJ agonist, a systematic investigation is warranted. Consider the following steps:

- Dose-Response Assessment: Determine if the liver enzyme elevation is dose-dependent.
- Histopathology: Conduct a thorough histopathological examination of liver tissues from treated animals to identify any signs of cellular damage, inflammation, or other abnormalities.
- Mechanism of Injury Investigation: Explore potential mechanisms of hepatotoxicity. This
  could involve in vitro assays using primary hepatocytes or other liver cell models to assess
  for direct cytotoxicity, mitochondrial dysfunction, or inhibition of bile salt export pump (BSEP).
- Off-Target Effects: Evaluate potential off-target activities of your compound that might contribute to liver toxicity.

Q2: How should we monitor for potential liver toxicity in a clinical trial of an APJ agonist?



A robust liver safety monitoring plan is crucial for clinical trials of novel compounds. A standard approach includes:

- Baseline Assessment: Collect baseline measurements of key liver function tests for all participants before the first dose.
- Regular Monitoring: Implement a frequent monitoring schedule (e.g., weekly for the first month, then bi-weekly or monthly) for the duration of the treatment period.
- Prompt Follow-up: Establish clear protocols for follow-up and potential treatment discontinuation for participants who meet predefined criteria for liver enzyme elevations.

**Data from STRIDES Clinical Trial** 

| Parameter                         | Description                                       |  |
|-----------------------------------|---------------------------------------------------|--|
| Trial Name                        | STRIDES                                           |  |
| Phase                             | II                                                |  |
| Drug                              | Azelaprag                                         |  |
| Mechanism of Action               | Oral apelin receptor (APJ) agonist                |  |
| Indication                        | Obesity                                           |  |
| Patient Population                | Individuals aged 55 and older                     |  |
| Total Enrolled Participants       | 204                                               |  |
| Azelaprag Doses                   | 300 mg once daily, 300 mg twice daily[8][12]      |  |
| Adverse Event                     | Liver transaminitis (elevated liver enzymes)      |  |
| Incidence                         | 11 participants in the Azelaprag groups[8][9][10] |  |
| Symptoms                          | No clinically significant symptoms reported[8][9] |  |
| Control Group (Tirzepatide alone) | No transaminase elevations observed[8][10]        |  |
| Trial Status                      | Discontinued[8][9][10]                            |  |

# **Experimental Protocols**



Representative Protocol for Monitoring Liver Function in a Clinical Trial

This is a generalized protocol and should be adapted based on the specific drug candidate and study population.

- 1. Objective: To monitor the hepatic safety of a new investigational drug by measuring key liver function tests (LFTs) at regular intervals.
- 2. Study Population: As defined in the clinical trial protocol.
- 3. Procedures:
- Baseline Visit (Day -7 to -1):
  - Collect a blood sample for baseline LFTs including:
    - Alanine aminotransferase (ALT)
    - Aspartate aminotransferase (AST)
    - Alkaline phosphatase (ALP)
    - Total bilirubin (TBL)
    - Direct bilirubin (DBL)
    - Gamma-glutamyl transferase (GGT)
    - Albumin
- Treatment Period (e.g., Weeks 1-12):
  - Collect blood samples for LFTs at Weeks 1, 2, 4, 8, and 12.
- Follow-up Visit (e.g., 4 weeks after last dose):
  - Collect a final blood sample for LFTs.
- 4. Actionable Thresholds (Example based on FDA guidance):



- ALT or AST > 3x Upper Limit of Normal (ULN): Increase monitoring frequency to weekly.
- ALT or AST > 5x ULN: Consider treatment discontinuation.
- ALT or AST > 3x ULN and Total Bilirubin > 2x ULN: Promptly discontinue treatment and investigate for potential drug-induced liver injury (DILI). This is known as Hy's Law.
- 5. Data Analysis:
- Summarize LFT data by treatment group and visit.
- Analyze changes from baseline in LFTs.
- Report the incidence of any clinically significant liver chemistry abnormalities.

### **Visualizations**



Click to download full resolution via product page

Caption: Simplified signaling pathway of **Azelaprag** via the APJ receptor.





Click to download full resolution via product page

Caption: A logical workflow for investigating drug-induced liver enzyme elevation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BioAge Begins Dosing in Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly's Chorus Organization BioSpace [biospace.com]
- 4. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 9. BioAge Labs Halts STRIDES Phase 2 Trial of Azelaprag-Tirzepatide Combo [biopharmatrend.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. BioAge Crashes After Axing Phase II Obesity Study BioSpace [biospace.com]
- To cite this document: BenchChem. [Technical Support Center: Azelaprag and Liver Enzyme Elevations in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#azelaprag-elevated-liver-enzymes-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com